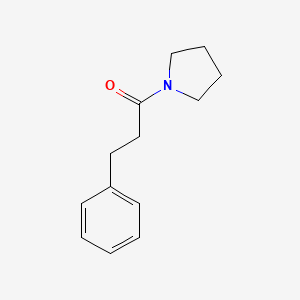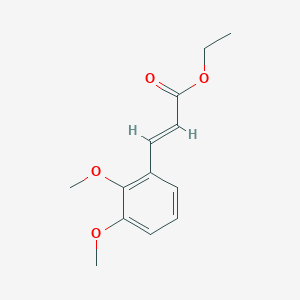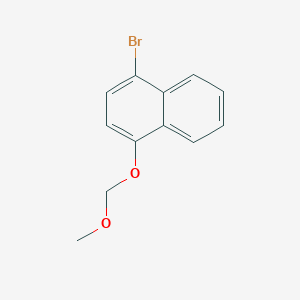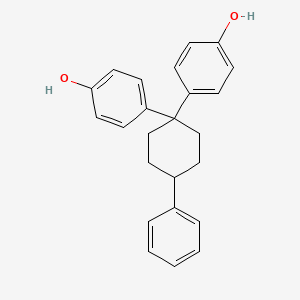
4,4'-(4-Phenylcyclohexylidene)bisphenol
Übersicht
Beschreibung
4,4'-(4-Phenylcyclohexylidene)bisphenol, also known as 4,4'-Bis(4-hydroxyphenyl)cyclohexane (BPCH) or 4,4'-Isopropylidenediphenol (IPDP), is an important industrial chemical that has been used in a variety of applications. BPCH is a white, crystalline solid with a melting point of 206 °C and a molecular weight of 262.3 g/mol. It is a highly hydrophobic compound, insoluble in water, and is mainly used as a monomer in the production of polymers, paints, coatings, and adhesives. In addition, BPCH has also been used as an antioxidant in food packaging and as a plasticizer for PVC.
Wissenschaftliche Forschungsanwendungen
DNA Adsorption and Extraction
Bisphenol Z has been utilized in the synthesis of poly(4,4′-cyclohexylidene bisphenol oxalate)/silica nanocomposites which show promising results in DNA adsorption studies . These nanocomposites have been tested for their DNA extraction capabilities, with variations in the monomer/silica ratio affecting the size, morphology, and efficiency of DNA extraction. The high surface area of these composites contributes to their effectiveness in solid-phase DNA extraction, making them valuable in genetic engineering and molecular biology research.
Nanocomposite Synthesis
The compound serves as a monomer in the formation of nanocomposites with fumed silica. These nanocomposites are characterized by techniques such as SEM, FTIR spectroscopy, DSC, TGA, XRD, and BET analysis . The resulting materials have potential applications in nanotechnology, including the development of new materials with enhanced mechanical, thermal, and chemical properties.
Polymer Surface Modification
Poly(4,4′-cyclohexylidene bisphenol oxalate) has been studied following surface modification and composite formation with microcrystalline cellulose and magnetic iron oxide nanoparticles . This modification enhances the material’s properties, making it suitable for advanced applications in materials science, such as in the creation of smart materials with responsive surfaces.
Eigenschaften
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-phenylcyclohexyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c25-22-10-6-20(7-11-22)24(21-8-12-23(26)13-9-21)16-14-19(15-17-24)18-4-2-1-3-5-18/h1-13,19,25-26H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWWXYNBBKULSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(4-Phenylcyclohexylidene)bisphenol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)

![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
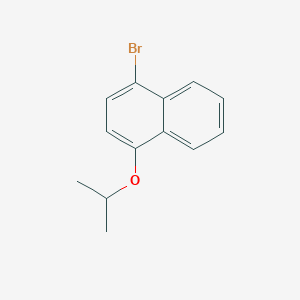
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)

